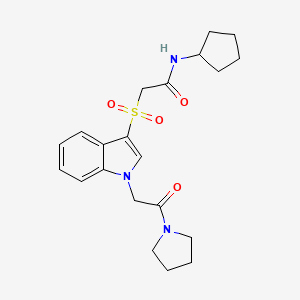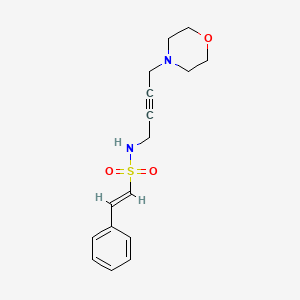![molecular formula C18H26ClN3O2 B2861560 N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride CAS No. 2418715-29-2](/img/structure/B2861560.png)
N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride” is a compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
The synthesis of such compounds often involves the ring expansion of either five or six-membered compounds using various methods . For instance, the synthesis of alkaloids with a similar structure has been achieved by expansion reactions of the six-membered ring by the action of the amino acid L-proline . Another method involves the tandem C/N-Difunctionalization of Nitroarenes, which includes a reductive amination and annulation by a ring expansion/contraction sequence .Chemical Reactions Analysis
The key stages of the chemical reactions involved in the synthesis of such compounds often include spontaneous [1,7]-electrocyclization of 2-aza-1,3,5-triene anions generated in situ .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Rearrangements
- Synthesis techniques for derivatives of benzazepine, including methods like Beckmann or Schmidt rearrangement, have been explored, contributing to the understanding of complex molecular transformations (Vogel, Troxler, & Lindenmann, 1969).
Catalysis and Hydroarylation
- Gold(III) catalysis has been utilized to achieve the intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides, leading to the synthesis of various pyrrolo-fused pyridinones and pyrrolo-azepines (Borsini et al., 2011).
Biotransformations in Organic Synthesis
- Biotransformations using microbial whole cell catalysts have been applied for the synthesis of pyrrolidine-derived compounds, demonstrating potential in creating druglike pyrroline-fused diazepin compounds (Chen et al., 2012).
Synthesis of Aromatic and Heterocyclic Compounds
- Research has been conducted on the synthesis of arylaliphatic carboxamides, contributing to the development of new compounds with potential pharmacological applications (Hoang et al., 2018).
Novel Synthesis Methods
- Novel synthesis methods for amino-4-cyano-5-aryl-1H-pyrrole-2-carboxamides have been developed, highlighting the efficiency and potential of these methods in organic synthesis (Mohammadi et al., 2017).
Pharmacological Potential
- Various derivatives of pyrrolo[2,3-c]azepine have been synthesized and studied for their potential use in pharmacological applications, such as antidepressant and nootropic agents (Thomas et al., 2016).
Orientations Futures
Future research could focus on further exploring the synthesis methods, understanding the mechanism of action, and investigating the potential therapeutic applications of “N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride”. Additionally, more rigorous methods for determining the absolute configurations of similar alkaloids could be developed .
Propriétés
IUPAC Name |
N-(2-amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-15(14-7-2-1-3-8-14)13-20-17(23)18-10-5-4-9-16(22)21(18)12-6-11-18;/h1-3,7-8,15H,4-6,9-13,19H2,(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRKUVNYMOYTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCN2C(=O)C1)C(=O)NCC(C3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Amino-2-phenylethyl)-5-oxo-2,3,6,7,8,9-hexahydro-1H-pyrrolo[1,2-a]azepine-9a-carboxamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

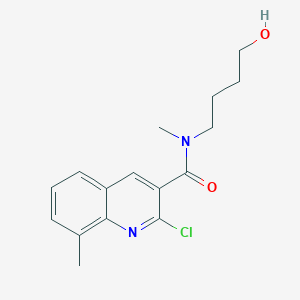
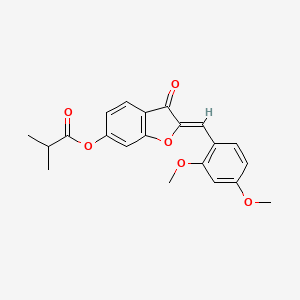
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
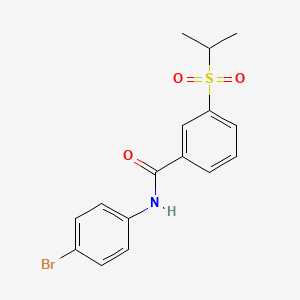
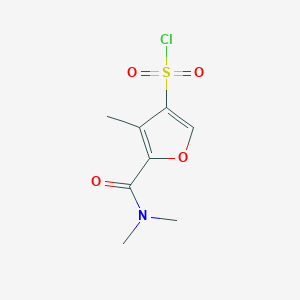
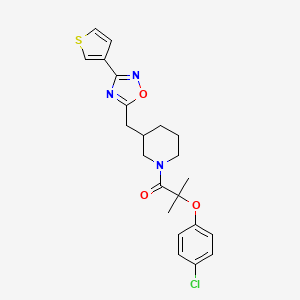
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2861492.png)
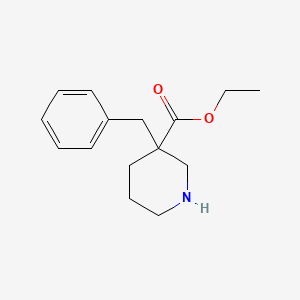
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)
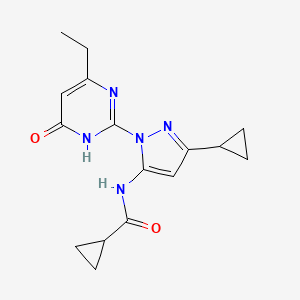
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)
